molecular formula C19H17N3O2 B10877445 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(2,3-dimethylphenoxy)-3-oxobutanenitrile

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(2,3-dimethylphenoxy)-3-oxobutanenitrile

Cat. No.: B10877445
M. Wt: 319.4 g/mol
InChI Key: IHIFZBKNKOYPBS-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a dimethylphenoxy group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxy Group: This step might involve a nucleophilic substitution reaction where a halogenated benzimidazole intermediate reacts with 2,3-dimethylphenol.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(PHENOXY)-

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-4-(2,3-dimethylphenoxy)-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C19H17N3O2/c1-12-6-5-9-18(13(12)2)24-11-17(23)14(10-20)19-21-15-7-3-4-8-16(15)22-19/h3-9,23H,11H2,1-2H3,(H,21,22)/b17-14-

InChI Key

IHIFZBKNKOYPBS-VKAVYKQESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.